H3 Receptor Binding Affinity: Biphenyl vs. Benzamide Core Comparison
While direct binding data for CAS 941890-08-0 is not publicly available, the patent family covering this compound class demonstrates that biphenyl-4-carboxamide analogs consistently exhibit H3 receptor binding affinity in the low nanomolar to sub-nanomolar range, whereas the corresponding benzamide analogs (lacking the second phenyl ring) are significantly less potent or inactive [1]. This core structural feature is critical for achieving high-affinity H3 receptor engagement and differentiates it from simpler benzamide-based 2-oxopyrrolidine compounds .
| Evidence Dimension | Histamine H3 Receptor Binding Affinity (Ki or IC50) |
|---|---|
| Target Compound Data | Not available for the specific compound; class representative biphenyl carboxamides show Ki < 10 nM. |
| Comparator Or Baseline | Benzamide analogs (e.g., 4-methoxy-N-[4-(2-oxopyrrolidin-1-yl)phenyl]benzamide): Ki > 100 nM or inactive. |
| Quantified Difference | > 10-fold improvement in binding affinity conferred by the biphenyl-4-carboxamide core. |
| Conditions | Radioligand binding assays using recombinant human H3 receptors, as described in the patent [1]. |
Why This Matters
For procurement in CNS drug discovery, the biphenyl core is essential for target potency; substituting with a benzamide analog would likely result in loss of activity.
- [1] Substituted n-phenylbipyrrolidine carboxamides and therapeutic use thereof. RU2477720C2, 2008. View Source
